4,4'-Bis(maleoylamino)azobenzene
Description
Properties
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4/c25-17-9-10-18(26)23(17)15-5-1-13(2-6-15)21-22-14-3-7-16(8-4-14)24-19(27)11-12-20(24)28/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMFDYPKHKLPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038734 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77280-58-1 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Maleic Anhydride
Maleic anhydride reacts with primary amines under mild conditions to form maleamic acids, which can cyclize to maleimides under elevated temperatures. However, for this compound, the reaction is halted at the amic acid stage.
Procedure :
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Activation : Dissolve 4,4'-diaminoazobenzene (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.
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Addition : Introduce maleic anhydride (2.2 equiv) gradually at 0°C to minimize side reactions.
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Base-mediated reaction : Add triethylamine (2.5 equiv) to scavenge HCl and drive the reaction.
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Stirring : Maintain at 25°C for 12–24 hours.
Challenges :
-
Side reactions : Overheating may lead to cyclization or hydrolysis of the anhydride.
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Solubility : DMF ensures homogeneity but complicates purification.
Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).
Reaction with Maleoyl Chloride
Maleoyl chloride offers higher reactivity, enabling faster amidation at lower temperatures.
Procedure :
-
Cooling : Charge 4,4'-diaminoazobenzene (1.0 equiv) in tetrahydrofuran (THF) at −20°C.
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Acylation : Add maleoyl chloride (2.2 equiv) dropwise, followed by triethylamine (2.5 equiv).
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Quenching : Terminate with aqueous sodium bicarbonate to neutralize excess acid.
Advantages :
-
Efficiency : Reaction completes within 2–4 hours.
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Purity : Reduced risk of cyclization due to low temperatures.
Yield : 75–85% after recrystallization from ethanol/water.
Mechanistic Insights and Optimization
The amidation mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl of maleic anhydride or chloride. Key factors influencing the reaction include:
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Stoichiometry : A 10% excess of maleoyl reagent ensures complete di-substitution.
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Solvent : Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates.
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Temperature : Controlled addition at 0°C prevents exothermic side reactions.
Table 1. Comparison of Amidation Routes
| Parameter | Maleic Anhydride Route | Maleoyl Chloride Route |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Yield | 60–70% | 75–85% |
| Purification Method | Column Chromatography | Recrystallization |
| Side Products | Maleamic acids | HCl (neutralized) |
Characterization and Validation
Successful synthesis is confirmed through spectroscopic and analytical methods:
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1H NMR : Peaks at δ 7.8–8.0 ppm (aromatic protons), δ 6.3–6.5 ppm (maleoyl vinyl protons).
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IR Spectroscopy : Absorbance at 1650–1700 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N–H bend).
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Elemental Analysis : C, H, N percentages align with theoretical values (C₂₀H₁₄N₄O₄).
Purity Assessment :
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HPLC : Retention time consistency (C18 column, acetonitrile/water gradient).
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Melting Point : 210–215°C (decomposition observed above 220°C).
Applications and Stability Considerations
This compound’s photoresponsive nature makes it suitable for:
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Optical switches : Cis-trans isomerization alters molecular conformation under UV/visible light.
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Polymer crosslinkers : Maleoyl groups participate in Diels-Alder reactions for reversible networks.
Storage : Amber vials at −20°C under nitrogen to prevent photodegradation and hydrolysis.
Chemical Reactions Analysis
Photoisomerization Reactions
The azobenzene core undergoes reversible trans-to-cis isomerization under UV/visible light irradiation. This process is critical for applications in photoresponsive materials and molecular switches.
Key Findings:
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Mechanism : The isomerization occurs via a rotational pathway in the π→π* excited state, with a picosecond-scale transition time .
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Thermal Relaxation : The cis-to-trans reversion has a half-life of hours at ambient temperatures, significantly slower than unsubstituted azobenzene due to steric hindrance from the maleimide groups .
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Spectral Shifts : UV-Vis spectroscopy shows a π→π* absorption band at ~350 nm (trans) and a weaker n→π* band at ~450 nm (cis) .
| Property | trans-Isomer | cis-Isomer |
|---|---|---|
| Absorption Maximum | 350 nm | 450 nm |
| Dipole Moment | 0.5 Debye | 3.0 Debye |
| Thermal Relaxation (25°C) | Stable | t₁/₂ = 12–24 hours |
Synthetic Pathways
The compound is synthesized via a diazonium coupling reaction , leveraging the electrophilic nature of diazonium salts .
Reaction Steps:
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Diazotization :
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Para-maleoylaminoaniline is treated with NaNO₂/HCl to form the diazonium salt.
-
-
Coupling :
Mechanism :
Purification : The product is isolated via two-phase extraction (ethyl acetate/water) and recrystallization from ethanol .
Maleimide-Specific Reactions
The maleimide groups enable covalent bonding via Michael addition or Diels-Alder cycloaddition , making the compound valuable in polymer crosslinking and bioconjugation.
Michael Addition
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Reactants : Thiols (e.g., cysteine residues in proteins).
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Conditions : pH 6.5–7.5, room temperature.
Diels-Alder Cycloaddition
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Reactants : Dienes (e.g., cyclopentadiene).
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Conditions : 60–80°C, toluene solvent.
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Regioselectivity : Endo preference due to maleimide’s electron-withdrawing nature .
Stability and Decomposition
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- CAS Number : 77280-58-1
- Canonical SMILES : C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
The compound's structure features a pyrrole-2,5-dione core linked via a diazenyl group to phenyl rings, contributing to its chemical reactivity and potential biological interactions.
Chemistry
4,4'-Bis(maleoylamino)azobenzene serves as a building block for synthesizing more complex molecules. Its structural properties allow researchers to study reaction mechanisms and develop new synthetic routes. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms oxidized derivatives like quinones. |
| Reduction | Produces amines or other reduced forms. |
| Substitution | Introduces functional groups at phenyl rings or the pyrrole core. |
Biology
The compound has been investigated for its potential biological activity , particularly in the context of drug design. Studies suggest it may interact with biomolecules, potentially influencing enzyme activity or modulating signaling pathways.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro using LPS-stimulated macrophages.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic properties , including:
- Anti-cancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Photoresponsive Drug Delivery : The azobenzene moiety allows for reversible conformational changes upon light exposure, making it suitable for targeted drug delivery systems.
Industry
In industrial applications, this compound is utilized in the development of:
- Advanced Materials : Its unique structural features contribute to the formulation of polymers and dyes.
- Photo-switchable Systems : The compound's ability to undergo photoisomerization enables its use in photo-optical media and micro-patterning technologies.
Case Study 1: Photo-Controlled Peptide Structure
Research demonstrated that bis-azobenzene cross-linkers can alter peptide conformation reversibly using light as an external stimulus. This application highlights the potential of azobenzene compounds like this compound in designing responsive biomaterials .
Case Study 2: Aptamer Modification
Aptamers conjugated with azobenzene derivatives were studied for their ability to regulate biomolecular processes through structural changes induced by light. The incorporation of azobenzene moieties into G-quadruplex-forming aptamers showed promise for innovative applications in biosensors and drug delivery systems .
Mechanism of Action
The mechanism of action of 4,4'-Bis(maleoylamino)azobenzene involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage and pyrrole-2,5-dione core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Azobenzene Derivatives
Azobenzene derivatives are widely studied for their photoresponsive properties. Below is a detailed comparison of 4,4'-bis(maleoylamino)azobenzene with structurally or functionally analogous compounds:
Structural and Functional Analogues
Key Comparative Findings
Photoisomerization Efficiency: this compound exhibits slower isomerization kinetics compared to 4,4'-bis(dimethylamino)azobenzene due to steric hindrance from the maleimide groups . 4,4'-Dimethylazobenzene (DMAB) achieves near-unity photoconversion at 365 nm, making it superior for actinometry applications .
Thermal Stability: Derivatives with electron-donating groups (e.g., dimethylamino in 4,4'-bis(dimethylamino)azobenzene) exhibit slower thermal Z-to-E relaxation, enhancing their utility in optical memory devices .
Biomedical Utility: this compound’s thiol-reactive maleimide groups make it uniquely suited for site-specific protein crosslinking, outperforming non-reactive analogues like DMAB .
Synthetic Complexity: Methacryloylamino and maleoylamino derivatives require multi-step synthesis involving azo coupling and amidation, whereas DMAB is synthesized via straightforward alkylation .
Research Highlights
- 4,4'-Bis(dimethylamino)azobenzene: Volumetric studies reveal solvent-dependent activation volumes (ΔV‡) during thermal isomerization, with polar solvents accelerating relaxation by stabilizing transition states .
- 4,4'-Di(methacryloylamino)azobenzene: Incorporated into photoresponsive hydrogels, this compound enables light-controlled modulus changes (±30% under 450 nm irradiation) .
Biological Activity
4,4'-Bis(maleoylamino)azobenzene is an organic compound characterized by its unique structure, which includes a diazenyl linkage and maleoylamino groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 77280-58-1
- Canonical SMILES : C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
The compound features a pyrrole-2,5-dione core linked via a diazenyl group to phenyl rings, which contributes to its chemical reactivity and potential biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress that triggers cell death in tumor cells.
Key Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC Values: The compound showed IC values in the micromolar range, indicating potent cytotoxic effects against these cancer cell lines.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Experimental Results :
- Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.
- Cytokine Inhibition : A significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound.
The biological activity of this compound is thought to be mediated through:
- Photoisomerization : The azobenzene moiety allows for reversible conformational changes upon exposure to light, which can modulate biological interactions.
- Interaction with Biomolecules : The compound's structure facilitates binding to proteins and nucleic acids, potentially altering their functions.
Study 1: Antitumor Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a reduction in tumor size and weight compared to control groups.
| Treatment Group | Tumor Size (mm³) | Weight Loss (%) |
|---|---|---|
| Control | 800 ± 50 | - |
| Low Dose | 500 ± 30 | 5 |
| High Dose | 300 ± 20 | 10 |
Study 2: Anti-inflammatory Mechanism Exploration
In a separate investigation focusing on its anti-inflammatory properties, the compound was tested for its ability to modulate NF-kB signaling pathways. Results revealed that treatment with this compound significantly inhibited NF-kB activation.
| Treatment | NF-kB Activity (%) |
|---|---|
| Control | 100 ± 5 |
| Compound (10 µM) | 60 ± 10 |
| Compound (20 µM) | 30 ± 5 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4,4'-Bis(maleoylamino)azobenzene derivatives?
- Answer : Azo coupling reactions are foundational, typically involving diazotization of aniline derivatives followed by coupling with electron-rich aromatic amines. For maleoylamino functionalization, post-synthetic modification of 4,4'-diaminoazobenzene with maleic anhydride or maleimide derivatives under anhydrous conditions is standard. Reaction optimization includes controlling stoichiometry (e.g., 2.2 equiv of pivaloyl chloride in THF at 0°C for amino protection) and purification via column chromatography .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer :
- NMR spectroscopy (¹H, ¹³C) to verify substitution patterns and maleoylamino integration .
- FT-IR for identifying maleoylamino C=O stretches (~1700 cm⁻¹) and azo N=N bonds (~1400 cm⁻¹).
- X-ray crystallography to resolve planar azobenzene geometry and intermolecular interactions, as demonstrated for thiophene-azobenzene hybrids .
- UV-Vis spectroscopy to characterize π→π* transitions (~320–380 nm) and monitor photoisomerization .
Q. How can researchers ensure purity and reproducibility in synthesizing azobenzene derivatives?
- Answer : Rigorous purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography (eluent: ethyl acetate/hexane) is essential. HPLC analysis (C18 columns, acetonitrile/water mobile phase) confirms >95% purity, as applied to 4,4′-bis(diisopropoxyphosphoryl)azobenzene .
Advanced Research Questions
Q. What experimental designs are used to study photoisomerization kinetics in aqueous vs. organic media?
- Answer : UV-Vis spectroscopy with controlled irradiation (365 nm for trans→cis, 440 nm for reversal) quantifies isomerization rates. For aqueous systems, water-soluble derivatives (e.g., sulfonated analogs like BSBCA) are synthesized to enhance solubility, while organic solvents (e.g., DMSO) stabilize hydrophobic variants. Kinetic modeling (e.g., first-order decay constants) resolves solvent polarity effects .
Q. How do computational methods enhance understanding of azobenzene-polymer interactions?
- Answer :
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution to predict electronic behavior in polyimide matrices .
- Molecular Dynamics (MD) simulations model chain flexibility and hydrogen bonding in copolymers, aligning with experimental Tg and tensile strength data .
Q. What strategies resolve discrepancies in reported thermal stability of azobenzene derivatives?
- Answer : Thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N₂ atmosphere) isolates substituent effects. For example, electron-withdrawing groups (e.g., sulfonate) reduce decomposition temperatures (~250°C) compared to alkylated derivatives (>300°C) .
Q. How can azobenzene derivatives be integrated into supramolecular assemblies or metal-organic frameworks (MOFs)?
- Answer : Functionalization with carboxylate or pyridyl groups (e.g., azobenzene-4,4′-dicarboxylic acid) enables coordination with metal nodes (Zn²⁺, Cu²⁺). Cocrystallization with ligands like 2,2′-bipyridine enhances π-π stacking, as shown in thiazole-azobenzene cocrystals .
Data Contradiction Analysis
Q. Why do photoisomerization quantum yields vary across studies for structurally similar azobenzene derivatives?
- Answer : Discrepancies arise from differences in substituent electronic effects (e.g., electron-donating -OCH₃ vs. -NO₂) and solvent polarity. For instance, hydrophilic sulfonate groups in BSBCA reduce steric hindrance in water, increasing quantum yields (Φ~0.15) compared to hydrophobic analogs (Φ~0.08) in toluene .
Methodological Tables
Table 1 : Key Synthetic Parameters for Azobenzene Derivatives
Table 2 : Thermal Stability of Azobenzene Derivatives
| Derivative | Decomposition Temp (°C) | Substituent Effects | Reference |
|---|---|---|---|
| BSBCA | 250 | Sulfonate reduces stability | |
| 6FDA-TFMB copolymer | 320 | Fluorine enhances stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
